molecular formula C14H12N4O4 B1258368 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole

7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole

Cat. No.: B1258368
M. Wt: 300.27 g/mol
InChI Key: UCBXWTWQBWALQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is a chemical compound known for its fluorescent properties. It is often used as a probe in various biochemical assays due to its ability to emit light when excited by specific wavelengths. This compound has a molecular formula of C14H12N4O4 and a molecular weight of 300.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole typically involves the reaction of 4-nitrobenzoxadiazole with 4-methoxybenzylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism by which 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole exerts its effects is primarily through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the energy and re-emits it as visible light. This fluorescence can be used to track and measure various biochemical processes. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is unique due to its specific structural arrangement, which imparts distinct fluorescent properties. Compared to similar compounds, it offers higher stability and sensitivity in various assays, making it a preferred choice for many research applications .

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine

InChI

InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)13-14(11)22-17-16-13/h2-7,15H,8H2,1H3

InChI Key

UCBXWTWQBWALQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)[N+](=O)[O-])N=NO3

Synonyms

7-(4-methoxybenzylamino)-4-nitrobenzoxadiazole
7-(p-methoxybenzylamine)4-nitrobenzoxadiazole
7-(p-methoxybenzylamino)-4-nitrobenzoxadiazole

Origin of Product

United States

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